Product packaging for Cadmium bis(nonylphenolate)(Cat. No.:CAS No. 93894-07-6)

Cadmium bis(nonylphenolate)

Cat. No.: B12791639
CAS No.: 93894-07-6
M. Wt: 551.1 g/mol
InChI Key: VBAVXGAIISNHIY-UHFFFAOYSA-L
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Description

Context and Significance within Coordination and Organometallic Chemistry

Cadmium bis(nonylphenolate) is a notable example of a coordination compound. The chemistry of cadmium is characterized by its d¹⁰ electron configuration, which means that ligand field stabilization energy effects are absent. thieme-connect.de Consequently, the geometry and coordination number of its complexes are primarily dictated by electrostatic considerations and the steric properties of the ligands. thieme-connect.deasianpubs.org Cadmium(II) is a soft Lewis acid, showing a strong affinity for soft donor atoms like sulfur, but it also readily forms complexes with oxygen- and nitrogen-donating ligands. researchgate.net Phenolates, being oxygen-donor ligands, form stable complexes with cadmium. The coordination chemistry of cadmium is diverse, with coordination numbers typically ranging from four to six, though higher and lower numbers are known, allowing for the formation of various molecular architectures from simple mononuclear complexes to intricate coordination polymers. asianpubs.orgresearchgate.netresearchgate.net

The study of metal phenolates is a significant subfield of coordination chemistry. Phenolic compounds can coordinate to metal ions through their hydroxyl and other functional groups, leading to changes in the electronic and structural properties of both the metal and the ligand. mdpi.com These interactions are fundamental to understanding catalytic processes, designing new materials, and modeling biological systems.

In organometallic chemistry, the focus is on compounds containing metal-carbon bonds. While Cadmium bis(nonylphenolate) is primarily a coordination compound due to the cadmium-oxygen bonds, the nonylphenolate ligand itself possesses a substantial organic framework. The properties of organocadmium compounds, which feature direct Cd-C bonds, are influenced by the large size of the cadmium atom, resulting in longer and weaker metal-carbon bonds compared to zinc analogues. thieme-connect.de

Evolution of Research on Cadmium and Phenolate (B1203915) Compounds

Research into cadmium chemistry has a long history, spurred by its discovery in 1817. researchgate.net The coordination chemistry of cadmium has been an active area of research for many years, driven by its interesting structural diversity and its ability to adopt various coordination geometries. asianpubs.orgresearchgate.net The development of advanced analytical techniques, particularly single-crystal X-ray diffraction and multinuclear NMR spectroscopy (including ¹¹³Cd NMR), has been pivotal in elucidating the complex structures and behaviors of cadmium compounds in both solid-state and solution. asianpubs.orgresearchgate.netiaea.org

The study of metal-phenolate complexes has also evolved significantly. Initial research focused on simple synthesis and characterization. Over time, the field has expanded to explore the intricate relationship between the structure of the phenolate ligand and the resulting complex's properties, including its catalytic activity, photoluminescence, and potential as a precursor for materials science. mdpi.comtandfonline.comacs.org Research has also been directed towards understanding the role of metal-phenolate interactions in biological systems and the environmental impact of such compounds. mdpi.commdpi.com The synthesis of novel phenolate ligands with tailored electronic and steric properties continues to be an active area, enabling the creation of cadmium complexes with unique structures and functions. researchgate.netacs.org

Chemical Identity and Structural Framework

Cadmium bis(nonylphenolate) is a metal salt consisting of a central cadmium(II) ion (Cd²⁺) coordinated to two nonylphenolate anions. ontosight.ai The nonylphenolate ligand is derived from nonylphenol, which typically exists as a mixture of isomers, with the nonyl group (C₉H₁₉) attached to the phenol (B47542) ring at various positions. industrialchemicals.gov.au The most common isomers are para-substituted. industrialchemicals.gov.au The formation of the complex involves the deprotonation of two nonylphenol molecules, with the resulting phenoxide oxygen atoms binding to the cadmium ion.

The chemical formula for Cadmium bis(nonylphenolate) can be represented generally as Cd(C₁₅H₂₃O)₂. However, some sources provide the formula as Cd(C₁₈H₁₉O₂)₂. ontosight.ai This discrepancy may arise from the use of a specific, less common, or modified nonylphenolate isomer in certain industrial preparations. The coordination number of cadmium in such complexes can vary, but a tetrahedral or distorted octahedral geometry is common for four- and six-coordinate species, respectively. researchgate.netmdpi.com In the solid state, bridging by the phenolate ligands could lead to the formation of dimeric or polymeric structures, a common feature in the coordination chemistry of cadmium. researchgate.netresearchgate.net

The primary industrial application of Cadmium bis(nonylphenolate) has been as a heat and light stabilizer for plastics, particularly PVC. ontosight.aiontosight.ai

Compound/Ion Formula Key Properties
Cadmium(II) IonCd²⁺A soft Lewis acid with a d¹⁰ electron configuration. researchgate.netnih.govfoodb.ca
NonylphenolC₁₅H₂₄OAn organic compound used in the synthesis of the corresponding phenolate. industrialchemicals.gov.au
Cadmium OxideCdOA common precursor for the synthesis of other cadmium compounds. wikipedia.orgwikipedia.org
Cadmium AcetateCd(CH₃COO)₂A salt used in the synthesis of cadmium complexes. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46CdO2 B12791639 Cadmium bis(nonylphenolate) CAS No. 93894-07-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93894-07-6

Molecular Formula

C30H46CdO2

Molecular Weight

551.1 g/mol

IUPAC Name

cadmium(2+);2-nonylphenolate

InChI

InChI=1S/2C15H24O.Cd/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2

InChI Key

VBAVXGAIISNHIY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Cd+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Protocols

Extractive synthesis, also known as solvent or liquid-liquid extraction, is a method used for the separation and synthesis of metal complexes. In this process, a metal ion is transferred from an aqueous phase to an immiscible organic phase containing a specific extracting agent or ligand. The formation of a neutral metal-ligand complex facilitates this transfer.

For cadmium(II), various extractants have been utilized, including organophosphorus derivatives, dithiocarbamates, and pyridyl ketoximes. mdpi.com The goal is to form a neutral species, such as [CdCl2(extractant)2], which is soluble in the organic phase. mdpi.com For instance, the synergistic extraction of cadmium has been studied using mixtures of 1-phenyl-3-methyl-4-benzoylpyrazol-5-ol and n-dodecylammonium salts in toluene. tandfonline.com In some systems, 4-nonylphenol (B119669) has been added to the organic phase to modify the properties of the emulsion formed during extraction. tandfonline.com While this method is widely applied for metal separation, specific detailed protocols for the extractive synthesis of Cadmium bis(nonylphenolate) are less commonly documented compared to direct reaction pathways. However, the principles are applicable, where nonylphenol would act as the extractant in an organic solvent, reacting with a cadmium salt in the aqueous phase to form the complex in the organic layer. tandfonline.com

The most common approach for synthesizing cadmium phenolate (B1203915) complexes is the direct reaction between a cadmium salt and the corresponding organic ligand. google.comchemsociety.org.ng Cadmium bis(nonylphenolate) is typically formed through the reaction of cadmium oxide with nonylphenol. google.com

Other cadmium precursors are frequently used for the synthesis of related cadmium phenoxide complexes. A general method involves reacting Cd[N(SiMe3)2]2 with two equivalents of a sterically bulky 2,6-disubstituted phenol (B47542) in a coordinating solvent. chemsociety.org.ng Similarly, cadmium halides can be synthesized via the electrochemical oxidation of cadmium metal in the presence of an alkyl or aryl halide, stabilized by neutral ligands. acs.org Solvothermal reactions, where the synthesis is carried out in a sealed vessel under elevated temperature and pressure, are also employed. For example, reacting Cd(SePh)2 with CdX2 (where X is a halide) in methanol (B129727) at 130°C is a method for producing cadmium-selenophenolate clusters. researchgate.net

The general reaction for the formation of a cadmium bis(phenolate) complex can be represented as: CdX₂ + 2 R-OH → Cd(O-R)₂ + 2 HX (where CdX₂ is a cadmium salt and R-OH is a phenol, such as nonylphenol).

The outcome of the synthesis of cadmium complexes is highly sensitive to the specific reaction conditions employed. Factors such as the solvent, temperature, metal-to-ligand ratio, and the use of external energy sources like ultrasound can significantly influence the final product's structure, dimensionality, and purity.

Solvent Effects: The choice of solvent can directly impact the coordination geometry of the resulting cadmium complex. For example, in the synthesis of cadmium(II) phenoxide complexes using 2,6-di-tert-butylphenol, the use of tetrahydrofuran (B95107) (THF) or tetrahydrothiophene (B86538) (THT) as the solvent leads to four-coordinate complexes with square-planar geometry. chemsociety.org.ng However, switching to a more strongly basic solvent like pyridine (B92270) results in a five-coordinate complex with trigonal bipyramidal geometry. chemsociety.org.ng

Temperature: Temperature is a critical parameter, particularly in solvothermal and hydrothermal syntheses. These methods are used to prepare various cadmium coordination polymers. mdpi.comcsic.es For instance, cadmium(II) coordination polymers have been synthesized by reacting cadmium nitrate (B79036) with ligands in a sealed autoclave at 433 K (160°C) for several days. csic.es Calcination, or high-temperature heating in air, of a precursor cadmium supramolecule at 650°C has been used to produce cadmium oxide nanoparticles. researchgate.net

Ultrasonic Assistance: Sonochemical methods, which use high-intensity ultrasound, can promote the formation of nano-sized particles. Nanoparticles of a three-dimensional supramolecular Cd(II) compound have been synthesized using a sonochemical process. researchgate.net The concentration of the initial reagents in this method also affects the size and morphology of the resulting nano-structured compound. researchgate.net

Metal-to-Ligand Ratio: The stoichiometry of the reactants can determine the structure of the final product. In the synthesis of cadmium(II) coordination polymers with 1,3-bis(1,2,4-triazol-1-yl)adamantane, a 1:2 metal-to-ligand ratio yielded a coordination polymer of the form [Cd(L)₂(NO₃)₂]n. researchgate.net In contrast, using a 2:1 metal-to-ligand ratio resulted in a different product, {[Cd(L)(NO₃)₂(CH₃OH)]·0.5CH₃OH}n. researchgate.net

Table 1: Influence of Reaction Conditions on Cadmium Complex Formation
ConditionVariationEffect on ProductExample Ligand/PrecursorReference
SolventTetrahydrofuran (THF)Forms a four-coordinate, square-planar complex.2,6-di-tert-butylphenol chemsociety.org.ng
PyridineForms a five-coordinate, trigonal bipyramidal complex.
TemperatureSolvothermal (160°C)Promotes formation of crystalline coordination polymers.2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole csic.es
Calcination (650°C)Decomposes precursor to form CdO nanoparticles.[Cd(L)₂(H₂O)₂] (L=1H-1,2,4-triazole-3-carboxylate) researchgate.net
Energy SourceUltrasonic IrradiationProduces nano-sized particles of the complex.1H-1,2,4-triazole-3-carboxylate researchgate.net
Molar Ratio (Metal:Ligand)1:2Forms a 1D coordination polymer [Cd(L)₂(NO₃)₂]n.1,3-bis(1,2,4-triazol-1-yl)adamantane researchgate.net
2:1Forms a different 1D polymer {[Cd(L)(NO₃)₂(CH₃OH)]·0.5CH₃OH}n.

Ligand Design and Precursor Modification for Cadmium Coordination

The design of ligands is fundamental to controlling the structure and properties of the resulting cadmium complexes. The selection of specific organic moieties and the introduction of ancillary ligands allow for the fine-tuning of the coordination environment around the cadmium ion.

Phenolate moieties are versatile ligands in coordination chemistry. The reaction of phenolates with metal ions, known as the Kolbe–Schmitt reaction, is a well-established process. scirp.org In the context of cadmium complexes, sterically demanding phenols, such as 2,6-disubstituted phenols, are often used to create monomeric Cd(II) phenoxide complexes. chemsociety.org.ng The bulky substituents on the phenol ring prevent the formation of polymeric structures and allow for the isolation of discrete molecular complexes. The electronic properties of the phenol can also be modified, which in turn influences the properties of the final cadmium complex. Schiff base ligands derived from imine and phenol groups are also employed, creating stable chelate structures with cadmium. tandfonline.com

In many syntheses, ancillary or auxiliary ligands are introduced in addition to the primary ligand (like nonylphenolate) to construct more complex architectures, such as metal-organic frameworks (MOFs). These ancillary ligands can direct the self-assembly process, leading to specific dimensionalities (1D, 2D, or 3D) and topologies. mdpi.com

1,2-bis(arylimino)acenaphthenes (Ar-bian): This class of redox-active diimine ligands is used to synthesize novel cadmium complexes. For example, the reaction of CdCl₂ with bis-(2,4,6-trimethylphenylimino)acenaphthene (tmp-bian) in a 1-to-1 molar ratio produces a dimeric complex. These Ar-bian ligands act as strong σ-donors and π-acceptors, stabilizing the cadmium ion and facilitating chelation due to their rigid naphthalene (B1677914) backbone.

Table 2: Examples of Ancillary Ligands in Cadmium Complex Synthesis
Ancillary LigandCadmium PrecursorResulting Complex StructureReference
1,2-bis(2,4,6-trimethylphenylimino)acenaphthene (tmp-bian)CdCl₂Dimeric complex: [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂]
1,3-bis(1,2,4-triazol-1-yl)adamantaneCd(NO₃)₂1D coordination polymer: [Cd(L)₂(NO₃)₂]n researchgate.net
Aminopyridine (apy)Cd(II) salts1D double-stranded loop-like chains mdpi.com
3,5-di(1H-imidazol-1-yl)benzoic acid (HL) with auxiliary acidsCd(II) saltsVaried 1D, 2D, and 3D frameworks depending on the auxiliary acid used

Derivatization and Transformative Synthesis

The derivatization of cadmium complexes is a cornerstone of materials science, enabling the transformation of simple precursors into highly functionalized materials such as semiconductor nanocrystals. This transformative synthesis leverages the reactivity of cadmium compounds to build complex nanostructures. While cadmium bis(nonylphenolate) serves as a relevant member of the broader class of cadmium precursors, specific examples involving other cadmium complexes vividly illustrate the principles of derivatization for advanced applications. The following sections detail the use of related cadmium compounds in the synthesis of sophisticated nanomaterials, providing insight into the chemical pathways and precursor strategies employed in the field.

Cadmium bis(phenyldithiocarbamate), [Cd(S₂CNHC₆H₅)₂] or Cd(PTC)₂, has been identified as a highly effective single-source precursor for the synthesis of cadmium sulfide (B99878) (CdS) shells on existing nanocrystal cores. researchgate.netnih.gov This compound is structurally characterized as a one-dimensional polymer in the solid state, featuring bridging PTC ligands and six-coordinate, pseudo-octahedral cadmium atoms. nih.govacs.org Its utility stems from its ability to decompose cleanly into CdS at relatively low temperatures.

Research has shown that Cd(PTC)₂ decomposes to form CdS at temperatures above 60°C, with an optimal temperature for controlled shell growth around 80°C. researchgate.netnih.gov This reactivity allows for the epitaxial deposition of CdS shells onto nanocrystals like cadmium selenide (B1212193) (CdSe) quantum belts and mercury selenide (HgSe) quantum dots. acs.orgnih.gov The process is sensitive to stoichiometry; using a controlled amount of Cd(PTC)₂ results in the formation of smooth, uniform monolayer CdS shells. nih.govacs.org Conversely, an excess of the precursor leads to a Stranski-Krastanov growth mode, characterized by the formation of spiny, nodular CdS structures on the nanocrystal surface. nih.govacs.org

The decomposition of Cd(PTC)₂ into CdS proceeds through a base-catalyzed reaction pathway. nih.govacs.org This mechanism involves the formation of phenylisothiocyanate and aniline (B41778) as intermediates, ultimately yielding 1,3-diphenylthiourea as a stable byproduct. nih.govacs.org The use of Cd(PTC)₂ is particularly advantageous in two-step growth procedures. For instance, an initial thin shell of CdS can be deposited at 80°C using Cd(PTC)₂, followed by a higher-temperature (220°C) growth phase using a different precursor, like cadmium bis(diethyldithiocarbamate) (Cd(DEDTC)₂), to grow thicker shells. nih.gov This strategic, multi-precursor approach enables the fabrication of complex core/shell nanostructures with precisely engineered properties. nih.gov

Table 1: Synthesis Parameters for CdS Shell Growth Using Cadmium Dithiocarbamate Precursors

Parameter Description Value/Condition Reference
Precursor Cadmium bis(phenyldithiocarbamate) [Cd(PTC)₂] Single-source precursor for low-temperature growth. researchgate.netnih.gov
Core Nanocrystal Mercury Selenide (HgSe) Quantum Dots 4.8 ± 0.5 nm diameter cores. nih.gov
Decomposition Temp. Onset of Cd(PTC)₂ decomposition to CdS. > 60°C researchgate.net
Optimal Growth Temp. Temperature for initial, controlled shell growth. 80°C nih.gov
Secondary Precursor Cadmium bis(diethyldithiocarbamate) [Cd(DEDTC)₂] Used for high-temperature thick shell growth. nih.gov
Secondary Temp. Temperature for subsequent thick shell growth. 220°C nih.gov
Reaction Outcome Stoichiometric Control Smooth, monolayer CdS shells. nih.govacs.org
Reaction Outcome Excess Precursor Spiny CdS nodules (Stranski-Krastanov growth). nih.govacs.org

The synthesis of metal sulfide nanoparticles within polymer matrices represents a versatile method for creating advanced composite materials. mdpi.com This process often utilizes transition-metal alkane-thiolates as precursors, which are organic salts with the general formula Me(SR)ₓ. mdpi.com These compounds are advantageous because they are often soluble in common polymers and decompose at moderately low temperatures (around 200°C) to yield either metal atoms or metal sulfide species. mdpi.com

The thermal decomposition of metal thiolates (also known as mercaptides) can proceed via different pathways depending on the specific bonds that are broken. google.com Homolytic cleavage of the metal-sulfur bonds leads to the formation of metal atoms, which then aggregate into metallic clusters within the polymer. google.com Alternatively, the splitting of sulfur-carbon bonds results in the generation of metal sulfide molecules, which form inorganic clusters. google.com This allows for the creation of either metal or metal sulfide nanocomposites from the same class of precursors.

One study demonstrated this approach using various dodecyl-thiolates dissolved in amorphous polystyrene. mdpi.com The use of dodecyl-thiolates is practical as they are derived from a low-odor thiol and produce non-volatile byproducts, preventing foaming of the polymer film during the annealing process. mdpi.com By controlling the concentration of the dissolved thiolate precursor and the annealing conditions (time and temperature), researchers can tune the size and density of the resulting nanoparticles. mdpi.com This in-situ thermolysis technique has been proven to be a general and effective strategy for producing polymeric dispersions of monodisperse nanoparticles. mdpi.com

For example, the thermal decomposition of silver(I)-thiolates in a polymer matrix has been used to create thiol-capped silver nanoparticles. mdpi.com The mechanism involves the initial decomposition of the silver(I)-thiolate, followed by the nucleation and growth of silver nanoparticles. A byproduct of this reaction, a dialkyl disulfide, then passivates the nanoparticle surface through Ag-S covalent bonds, forming a protective organic shell. mdpi.com

Table 2: Overview of Metal Thiolate Precursors for Nanocomposite Formation

Precursor Type Polymer Matrix Decomposition Product Key Features Reference
Transition-metal alkane-thiolates Amorphous Polystyrene Metal or Metal Sulfide Clusters Decomposition at ~200°C; nanoparticle size controlled by precursor concentration and annealing conditions. mdpi.com
Dodecyl-thiolates (Au, Ag, etc.) Amorphous Polystyrene Metal or Metal Sulfide Clusters Derived from low-odor thiol; produces non-volatile byproducts, avoiding film foaming. mdpi.com
Silver(I)-thiolates Generic Polymer Matrix Thiol-capped Silver Nanoparticles In-situ decomposition forms nanoparticles; disulfide byproduct passivates the surface. mdpi.com
Palladium dodecanethiolate Polystyrene Palladium Sulfide (initial), Palladium (final) Thermogravimetric analysis shows a two-stage degradation process, first to sulfide, then to the metal. google.com

Structural Elucidation and Coordination Geometry

Spectroscopic Characterization of Molecular Structures

Spectroscopic methods are fundamental to determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For Cadmium bis(nonylphenolate), FTIR analysis would be expected to reveal characteristic absorption bands. The coordination of the nonylphenolate ligand to the cadmium ion would likely induce shifts in the vibrational frequencies of the phenolate (B1203915) C-O bond and the aromatic C-H bonds compared to the free nonylphenol ligand. The absence of a broad O-H stretching band, typically found around 3200-3600 cm⁻¹ in the spectrum of nonylphenol, would confirm the deprotonation of the hydroxyl group and the formation of the cadmium-oxygen bond.

Hypothetical FTIR Data for Cadmium bis(nonylphenolate)

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch (nonyl group) 2850-2960
C=C Aromatic Ring Stretch 1450-1600
C-O Stretch (Phenolate) 1250-1350

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms.

¹H NMR: The proton NMR spectrum of Cadmium bis(nonylphenolate) would display signals corresponding to the protons of the nonyl group and the aromatic ring. The chemical shifts of the aromatic protons would be sensitive to the coordination with cadmium. Integration of the signals would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the nonyl chain and the aromatic ring. The chemical shift of the carbon atom bonded to the oxygen (C-O) would be significantly affected by the coordination to the cadmium center.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of Cadmium bis(nonylphenolate) would likely exhibit absorption bands in the ultraviolet region, attributable to π-π* transitions within the aromatic rings of the nonylphenolate ligands. The coordination to the cadmium ion might also give rise to charge-transfer bands.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique used to separate and identify components of a mixture. While direct analysis of the non-volatile Cadmium bis(nonylphenolate) salt by GC-MS is not feasible, the technique could be employed to analyze the nonylphenol ligand after a chemical derivatization or decomposition of the complex. This would be useful for confirming the structure and isomeric distribution of the nonylphenol moiety. The mass spectrometer would provide the mass-to-charge ratio of the fragmented ions, allowing for the determination of the molecular weight and fragmentation pattern of the ligand.

Crystallographic Analysis of Coordination Architectures

Crystallographic techniques provide precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. If suitable single crystals of Cadmium bis(nonylphenolate) could be grown, this technique would provide precise data on:

Coordination Geometry: The arrangement of the nonylphenolate ligands around the central cadmium atom (e.g., tetrahedral, octahedral).

Bond Lengths and Angles: The exact distances between the cadmium and oxygen atoms (Cd-O) and the bond angles within the coordination sphere.

Crystal Packing: How the individual Cadmium bis(nonylphenolate) molecules are arranged in the crystal lattice.

Due to the branched nature of the nonyl group, obtaining single crystals suitable for X-ray diffraction can be challenging.

Hypothetical Crystallographic Data for a Cadmium Phenolate Complex

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.5
b (Å) 16.8
c (Å) 13.5
β (°) 106.7
Cd-O Bond Length (Å) 2.2 - 2.4

Elucidation of Cadmium(II) Coordination Environments (e.g., distorted tetrahedral, square-pyramidal, octahedral, trigonal bipyramidal)

Specific experimental data detailing the coordination geometry of the cadmium(II) center in Cadmium bis(nonylphenolate) is not available in the reviewed literature. Therefore, a definitive description of its coordination environment as distorted tetrahedral, square-pyramidal, octahedral, or trigonal bipyramidal cannot be provided.

Analysis of Polymeric and Supramolecular Structures (e.g., one-dimensional chains, ladder-like compounds, coordination polymers)

There is no information available from crystallographic studies or other analytical methods to determine if Cadmium bis(nonylphenolate) forms polymeric structures such as one-dimensional chains or more complex coordination polymers.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., hydrogen bonding, π-π stacking)

An analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, for Cadmium bis(nonylphenolate) cannot be conducted as the crystal structure has not been reported.

While specific data for Cadmium bis(nonylphenolate) is unavailable, the fundamental principles of Cadmium(II) coordination chemistry can provide a theoretical framework for understanding its potential behavior.

Fundamental Principles of Cadmium(II) Coordination Chemistry

The coordination chemistry of the cadmium(II) ion is characterized by its d10 electron configuration, which significantly influences its bonding preferences, coordination numbers, and the stability of its complexes.

Preferences for Donor Atoms and Chelation Effects

Cadmium(II) is classified as a soft acid according to the Hard and Soft Acids and Bases (HSAB) theory. This classification dictates its preference for binding with soft donor atoms. Consequently, cadmium(II) forms strong and stable bonds with ligands containing sulfur, and to a lesser extent, nitrogen donor atoms. Its affinity for oxygen-donor ligands is also significant. The stability of cadmium(II) complexes is notably enhanced by the chelation effect, where polydentate ligands that bind to the metal center at multiple points form more stable complexes than a series of corresponding monodentate ligands.

Variations in Coordination Numbers and Geometries

The cadmium(II) ion is flexible in its coordination behavior and can adopt a variety of coordination numbers, most commonly ranging from four to seven. This flexibility allows for the formation of complexes with diverse geometries. Common coordination geometries for cadmium(II) include tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral. The specific coordination number and geometry adopted are influenced by factors such as the size and steric hindrance of the ligands, the nature of the donor atoms, and the reaction conditions.

Coordination NumberCommon Geometry
4Tetrahedral
5Trigonal Bipyramidal, Square Pyramidal
6Octahedral
7Capped Octahedral, Pentagonal Bipyramidal

This table presents the most common coordination numbers and associated geometries for Cadmium(II) complexes.

Ligand Field Stabilization and Complex Stability

As a d10 ion, the cadmium(II) center has a completely filled d-orbital shell. A key consequence of this electronic configuration is that it does not exhibit any ligand field stabilization energy (LFSE) in any coordination geometry. The absence of LFSE means that the stability and preferred geometry of its complexes are primarily determined by electrostatic interactions, the nature of the ligand, and steric factors, rather than by electronic effects arising from the splitting of d-orbitals. The stability of cadmium(II) complexes is therefore largely dependent on the strength of the metal-ligand bonds and the chelation effect.

Mechanistic Investigations of Chemical Reactivity and Behavior

Reaction Pathways and Intermediate Species Formation

A diligent search for studies concerning the reaction pathways of Cadmium bis(nonylphenolate) yielded no specific results. There is no publicly available information detailing the mechanisms of its chemical transformations, such as base-catalyzed conversion pathways. Consequently, the identification and characterization of any reaction intermediates involved in its synthesis, decomposition, or other chemical reactions have not been documented in accessible scientific literature.

Electrochemical Properties and Redox Behavior

Similarly, an investigation into the electrochemical properties of Cadmium bis(nonylphenolate) found no dedicated studies. There are no available cyclic voltammetry data to characterize its redox processes. As a result, a distinction between ligand-centered versus metal-centered redox processes for this specific molecule cannot be made. The scientific community has not published research that would elucidate the electrochemical behavior of this compound.

Photophysical Processes and Luminescence Studies

Information regarding the photophysical processes and luminescence of Cadmium bis(nonylphenolate) is also absent from the public scientific record. There are no published studies on its absorption, emission, or potential luminescent properties. Therefore, no data on its fluorescence or phosphorescence characteristics can be presented.

Laser-Induced Photoluminescence Phenomena

The interaction of laser light with cadmium(II) complexes can induce photoluminescence, a process governed by the electronic structure of the molecule. For cadmium(II) coordination compounds, which feature a d10 electron configuration, the luminescence is typically not due to d-d electronic transitions within the metal center. Instead, the observed photoluminescence in such complexes generally arises from ligand-centered transitions or charge transfer phenomena.

When a laser excites a cadmium phenolate (B1203915) complex, the energy is absorbed by the aromatic phenolate ligand, promoting an electron from a lower-energy bonding or non-bonding orbital to a higher-energy anti-bonding orbital. This excited state is transient, and the molecule can relax back to its ground state through the emission of a photon, which is observed as photoluminescence. The characteristics of this emission, such as its wavelength and intensity, are highly dependent on the specific structure of the ligand and the coordination environment of the cadmium(II) ion.

In analogous cadmium(II) coordination polymers, excitation with UV light has been shown to result in distinct emission bands. For example, a study on cadmium(II) complexes with a pyridophenazine derivative demonstrated bright luminescence in both solution and the solid state, with emission maxima that were red-shifted compared to the free ligand. This shift is indicative of the influence of the metal center on the electronic structure of the ligand. Another investigation into cadmium(II) coordination polymers with mixed carboxylate and pyridine-based ligands also reported significant photoluminescence. acs.org

Ligand-Centered Emission Characteristics in Coordination Polymers

The emission observed in cadmium(II) coordination polymers is predominantly ligand-centered, meaning the electronic transition responsible for the light emission is localized on the organic ligand. The cadmium(II) ion, with its filled d-orbitals, primarily serves to organize the ligands in a specific geometry and enhance their luminescent properties. This enhancement often results from an increase in the rigidity of the ligand upon coordination, which reduces vibrational and rotational modes of non-radiative energy dissipation.

For Cadmium bis(nonylphenolate), the nonylphenolate ligand would be the chromophore responsible for light absorption and emission. The emission spectrum would be characteristic of the π-π* transitions within the aromatic ring of the phenolate. The coordination to the cadmium center can lead to a red-shift in the emission wavelength compared to the free nonylphenol ligand, a phenomenon commonly observed in metal-organic frameworks and coordination polymers. acs.org

In a study of cadmium(II) complexes with an N,N-chelating nopinane-annelated 4,5-diazafluoren-9-one ligand, it was found that the introduction of an oxygen atom in the ligand core significantly influenced the emission properties, leading to a drastic red-shift and larger Stokes shifts compared to its oxygen-free analogue. This highlights the sensitivity of the emission characteristics to the specific structure of the ligand.

The nature of the emission in Cadmium bis(nonylphenolate) is therefore predicted to be a broad band, characteristic of ligand-centered fluorescence or phosphorescence. The exact position of the emission maximum would be influenced by the electronic properties of the nonylphenolate ligand and the specific coordination geometry of the complex.

Quantum Yield Measurements and Energy Transfer Mechanisms

The efficiency of the photoluminescence process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of the number of photons emitted to the number of photons absorbed. For cadmium(II) coordination polymers, PLQY values can vary widely depending on the ligand structure and the dimensionality of the polymer.

While no specific quantum yield data exists for Cadmium bis(nonylphenolate), studies on analogous compounds provide insight into the expected range of values. For instance, a series of cadmium(II) and lead(II) oxamato-based coordination polymers exhibited external quantum yields as high as 15.4%. scielo.br Another study on zinc(II) and cadmium(II) complexes with a pyridophenazine derivative reported that the quantum yield of the cadmium complex was higher than that of the free ligand. researchgate.net

The following table presents photoluminescence data for some analogous cadmium(II) coordination compounds, which can serve as a reference for the potential properties of Cadmium bis(nonylphenolate).

Cadmium(II) Complex/LigandExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
[Cd2(Hpcpa)2(H2O)6]n·H2O33045215.4 (external) scielo.br
Cadmium(II) complex with pyridophenazine derivativeNot specified475 (in CHCl3), 529 (solid state)Higher than free ligand researchgate.net
Cadmium(II) formylbenzoate complex with 1,10-phenanthroline385411, 431, 466 (in DMSO)8.2 (in DMSO) acs.org

Energy transfer is another critical aspect of the photophysical behavior of coordination polymers. In systems with multiple chromophores, energy can be transferred from an initially excited donor molecule to a nearby acceptor molecule. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative, long-range process that occurs through dipole-dipole coupling between the donor and acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/R6), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.gov

Dexter Energy Transfer is a short-range process that requires orbital overlap between the donor and acceptor, involving a simultaneous exchange of electrons. libretexts.org

Environmental Transformation and Persistence Studies

Degradation Pathways of the Nonylphenolate Moiety

The degradation of the nonylphenolate moiety, analogous to nonylphenol, involves both biological and non-biological processes. It is not readily biodegradable and can persist in the environment for months or longer, particularly in sediments. wikipedia.org

The primary source of nonylphenol in the environment is the microbial degradation of nonylphenol ethoxylates (NPEOs). wikipedia.orgnih.govresearchgate.net In wastewater treatment plants and natural environments, microorganisms shorten the ethoxylate chains of NPEOs, leading to the formation of short-chain NPEOs and ultimately nonylphenol. researchgate.netresearchgate.net

Once formed, nonylphenol itself can be further biodegraded by a wide range of microorganisms, although the process can be slow. nih.govmdpi.com Both bacteria and fungi have been shown to degrade NP. researchgate.net Numerous bacterial genera, including Sphingomonas, Pseudomonas, and Acidovorax, have demonstrated the ability to metabolize NP. nih.govresearchgate.net The degradation can proceed through different pathways, including an unusual ipso-substitution mechanism reported for Sphingomonas species, which involves hydroxylation at the ipso-position. researchgate.netcore.ac.uk Fungal degradation by species such as Penicillium chrysogenum has also been observed, with some species capable of achieving significant removal rates. ekb.eg

The rate of biodegradation is influenced by environmental conditions. Aerobic degradation is generally more effective than anaerobic degradation. nih.gov Factors such as temperature, pH, oxygen availability, and the presence of other organic matter can affect the half-life of nonylphenol in soil and sediment, which can range from a few days to over 60 years. wikipedia.orgnih.govmdpi.com The structure of the nonyl side chain also plays a crucial role; branched isomers, which are common in commercial mixtures, may degrade more slowly than linear isomers. nih.govnih.gov

Table 1: Factors Influencing Aerobic and Anaerobic Biodegradation of Nonylphenol

FactorEffect on Aerobic DegradationEffect on Anaerobic DegradationReferences
Temperature Increased temperature enhances degradation rateIncreased temperature enhances degradation rate nih.gov
Yeast Extract Addition enhances degradation rateAddition enhances degradation rate nih.gov
Surfactants Addition of Brij 30 or Brij 35 enhances degradation rateAddition of Brij 30 or Brij 35 enhances degradation rate nih.gov
Heavy Metals (Pb, Cd, Cu, Zn) Inhibits degradationInhibits degradation nih.gov
pH Optimal pH is 7.0Not specified nih.gov
Oxygen Essential for many degradation pathwaysOccurs in the absence of oxygen, but often slower wikipedia.orgnih.gov

Non-biological degradation of the nonylphenolate moiety is considered a less significant pathway compared to microbial transformation. wikipedia.org Hydrolysis is generally a negligible removal process for nonylphenol in the aquatic environment. nih.govresearchgate.net

The microbial degradation of nonylphenol ethoxylates is a major source of nonylphenol itself, along with short-chain nonylphenol ethoxylates (e.g., NP1EO, NP2EO) and nonylphenoxy carboxylic acids (NPEC). researchgate.net These breakdown products are often more persistent and toxic than the parent NPEO compounds. researchgate.net

During the subsequent degradation of nonylphenol, various other metabolites can be formed. Under certain aerobic conditions in soil and sediment, a notable transformation product is nitro-nonylphenol (e.g., 4-(3,5-dimethyl-3-heptyl)-2-nitrophenol). nih.govacs.org This nitrated metabolite has been observed in amounts up to 40% of the initially applied nonylphenol in laboratory studies, indicating the existence of novel metabolic pathways. industrialchemicals.gov.auacs.org Other proposed pathways for bacterial degradation involve the formation of intermediates such as hydroquinone (B1673460) and various C9 alcohols. core.ac.uk

Table 2: Key Environmental Metabolites of Nonylphenol Ethoxylates and Nonylphenol

Precursor CompoundMetabolite / Breakdown ProductFormation ProcessReferences
Nonylphenol Ethoxylates (NPEOs)Nonylphenol (NP)Microbial shortening of ethoxylate chain researchgate.netresearchgate.net
Nonylphenol Ethoxylates (NPEOs)Short-chain NPEOs (NP1EO, NP2EO)Microbial shortening of ethoxylate chain researchgate.net
Nonylphenol Ethoxylates (NPEOs)Nonylphenoxy carboxylic acids (NPEC)Microbial oxidation researchgate.net
Nonylphenol (NP)Nitro-nonylphenolMicrobial transformation in soil/sediment nih.govindustrialchemicals.gov.auacs.org
Nonylphenol (NP)2-(1-methyl-octyl)-benzene-1,4-diolMicrobial degradation (Sphingomonas) core.ac.uk
Nonylphenol (NP)C9 AlcoholsMicrobial degradation (Sphingomonas) core.ac.uk

Environmental Partitioning and Transport Behavior

The movement and distribution of the nonylphenolate moiety in the environment are governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity. nih.gov

Due to its hydrophobic nature (log Kow between 3.8 and 4.8), nonylphenol strongly partitions from the water column to more organic-rich compartments. nih.govnih.govmdpi.com Consequently, while it can be detected in surface waters, its concentrations are typically much higher in sediment and sewage sludge. nih.govepa.gov

In aquatic systems, nonylphenol released from wastewater treatment plant effluents tends to be absorbed by sediment particles. nih.gov Sediment concentrations can be thousands of times higher than those in the overlying water. epa.gov Similarly, in terrestrial environments, nonylphenol introduced via the application of contaminated sewage sludge to agricultural land shows low mobility and tends to remain in the soil. wikipedia.orgacs.org Fugacity modeling predicts that nonylphenol released into the environment will mainly partition to soil (approx. 60%) and sediment (approx. 20%). industrialchemicals.gov.au

Table 3: Representative Environmental Concentrations of Nonylphenol

Environmental CompartmentConcentration RangeLocation / StudyReferences
River Water0.01 to 3 µg/LGreat Lakes, USA & Glatt River, Switzerland epa.gov
River WaterStill found at 4.1 µg/LGeneral environmental concentration wikipedia.orgnih.gov
Sediment0.17 to 72 µg/g (dry weight)Great Lakes, USA epa.gov
Sediment10 to 2,960 µg/kg30 U.S. river reaches epa.gov
SedimentStill found at 1 mg/kgGeneral environmental concentration wikipedia.orgnih.gov

The strong tendency of nonylphenol to bind to solid matrices is a key aspect of its environmental behavior. acs.org Studies on various soils have shown that the primary factor controlling the sorption of nonylphenol is the organic carbon content of the soil. acs.orgnih.govnih.gov The sorption process can be described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), with reported log Koc values around 3.97 to 4.0. acs.orgnih.govnih.gov

Sorption isotherms are often linear, and kinetic studies indicate that equilibrium is reached within approximately 20-22 hours. acs.orgnih.gov Desorption studies reveal that the process is not completely reversible, a phenomenon known as hysteresis. acs.orgnih.gov This indicates that a fraction of the sorbed nonylphenol becomes resistant to release back into the water phase, potentially reducing its bioavailability for transport or degradation. acs.org However, a portion of the bound nonylphenol can still be released, making it available for transport processes. acs.org

Table 4: Sorption and Desorption Coefficients for Nonylphenol (NP) and Nonylphenol Monoethoxylate (NP1EO) in Soil

CompoundParameterValue RangeKey Influencing FactorReferences
Nonylphenol (NP)Sorption Coefficient (Kd)24 to 1059 mL g⁻¹Soil Organic Carbon nih.gov
Nonylphenol (NP)Desorption Coefficient (Kd,des)130 to 1467 mL g⁻¹Soil Organic Carbon nih.gov
Nonylphenol (NP)Log Koc3.97 - 4.0Soil Organic Carbon acs.orgnih.govnih.gov
Nonylphenol Monoethoxylate (NP1EO)Sorption Coefficient (Kd)51 to 740 mL g⁻¹Soil Organic Carbon nih.gov
Nonylphenol Monoethoxylate (NP1EO)Desorption Coefficient (Kd,des)24 to 1285 mL g⁻¹Soil Organic Carbon nih.gov
Nonylphenol Monoethoxylate (NP1EO)Log Koc3.8Soil Organic Carbon nih.gov

Analytical Methodologies for Environmental Trace Analysis

The environmental monitoring of Cadmium bis(nonylphenolate) necessitates analytical methods capable of detecting its constituent components—cadmium and the organic ligand, nonylphenol—at trace levels. Due to the compound's nature, analytical strategies typically involve separate procedures for the metal cation and the organic anion. This requires a suite of sophisticated techniques to isolate, identify, and quantify these components in complex environmental matrices such as water, soil, and sediment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Constituents

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of the organic constituent, nonylphenol (NP), a degradation product of Cadmium bis(nonylphenolate). Given that nonylphenol is a complex mixture of isomers, high-resolution chromatographic separation is crucial.

GC-MS analysis typically requires a derivatization step to increase the volatility and thermal stability of the phenolic hydroxyl group, making it more amenable to gas chromatography. Trimethylsilyl (TMS) is a common derivatizing reagent for this purpose. lcms.cz The analysis is often performed in selected reaction monitoring (SRM) mode on a triple quadrupole mass spectrometer to achieve low detection limits and high selectivity, which is essential for complex environmental samples. thermofisher.com

Recent studies have focused on developing methods for isomer-specific analysis. For instance, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) has been utilized to separate and identify individual NP isomers in food samples, a technique applicable to environmental matrices. tandfonline.com Another advanced method uses GC-FID-MS combined with a Deans switch to effectively transfer NP isomers from a primary column to a secondary, chiral column, enabling the separation of up to 10 NP isomers in wastewater and sludge. nih.gov

The following table summarizes the performance of various GC-MS methods for nonylphenol analysis.

MatrixMethodLimit of Quantitation (LOQ)Recovery RateReference
WastewaterBSME-GC-MS2.0 ng g⁻¹94 - 103% tandfonline.com
WastewaterHS-SPME-GC-MSNP: 0.02 µg/LNot Specified researchgate.net
SewageGC-FID-MS with Deans Switch0.09-0.31 µg/L70.82 - 110.12% nih.gov
SludgeGC-FID-MS with Deans Switch0.15-0.47 µg/kg72.82 - 114.12% nih.gov

BSME: Binary Solvent Microextraction; HS-SPME: Headspace Solid-Phase Microextraction; NP: Nonylphenol

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Species

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative for the analysis of nonylphenol and its more polar degradation products, such as nonylphenol ethoxylates. A key advantage of LC-MS is that it can often analyze these compounds directly without the need for derivatization. lcms.cz

LC coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for its high sensitivity and specificity. acs.org This technique allows for the identification and quantification of analytes in complex matrices like water and sediment at nanogram-per-liter (ng/L) and nanogram-per-gram (ng/g) levels. acs.org Methods often use electrospray ionization (ESI), which can be operated in both positive and negative modes to detect a wide range of related compounds. nih.govresearchgate.net For instance, alkylphenols can be determined in negative polarity using Parallel Reaction Monitoring (PRM), while their ethoxylates are analyzed in positive polarity using Single Ion Monitoring (SIM). thermofisher.com

The performance of LC-MS methods is highlighted in the table below.

Analyte(s)MethodMatrixMethod Detection Limit (MDL)Reference
Nonylphenol & EthoxylatesLC-MS/MSWater0.04–3 ng/L acs.org
Nonylphenol & EthoxylatesLC-MS/MSSediment0.2–13 ng/g acs.org
Nonylphenol & EthoxylatesHPLC-ESI-MSWastewater & Sediment1–55 pg injected on column nih.gov
Bisphenol A & NonylphenolLC-MS (APCI)Water< 0.1 ppb lcms.cz

HPLC-ESI-MS: High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry; APCI: Atmospheric Pressure Chemical Ionization

Electrochemical Detection Techniques for Cadmium Species in Environmental Samples (e.g., stripping voltammetry)

For the analysis of the cadmium component, electrochemical techniques, particularly anodic stripping voltammetry (ASV), are highly effective due to their exceptional sensitivity and low detection limits. acs.orgresearchgate.net ASV is a two-step process: first, cadmium ions from the sample are preconcentrated by being reduced and deposited onto a working electrode at a negative potential. In the second step, the potential is swept in the positive direction, which strips the deposited metal back into the solution as ions, generating a current peak whose magnitude is proportional to the concentration of cadmium in the sample. ucla.edu

The working electrode is a critical component, with various materials being used, including traditional mercury-film electrodes and more modern, less toxic alternatives like bismuth subcarbonate/reduced graphene oxide nanocomposites or amine-functionalized metal-organic frameworks (MOFs). acs.orgdonnishjournals.orgacs.org A significant challenge in environmental analysis is that cadmium may be bound in complexes or sorbed onto particles, making it undetectable by ASV. acs.org Therefore, a pretreatment step, such as UV photolysis or acid digestion, is often necessary to release the bound cadmium ions prior to analysis. ucla.edu

The table below presents typical performance characteristics of ASV for cadmium detection.

MethodElectrodeLinear RangeLimit of Detection (LOD)Reference
SWASVNH₂-MIL-53(Fe)/GCE44 nM–2.22 μM0.03 μM acs.org
ASVMercury-film electrode0.5-400 ppb0.67 µg/L donnishjournals.org
ASVBi₂O₂CO₃/rGO/NafionNot SpecifiedTrace concentrations acs.orgucla.edu

SWASV: Square-Wave Anodic Stripping Voltammetry; GCE: Glassy Carbon Electrode; Bi₂O₂CO₃/rGO/Nafion: Bismuth subcarbonate/reduced graphene oxide/Nafion composite

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate trace analysis of both nonylphenol and cadmium in diverse environmental matrices. The goal is to isolate and concentrate the analytes from interfering substances.

For the organic constituent, nonylphenol, solid-phase extraction (SPE) is a widely used technique for water samples, effectively isolating the analyte from the liquid matrix. nih.govacs.orgnih.gov For solid samples like soil and sediment, common extraction methods include ultrasonic extraction and microwave-assisted extraction (MAE), which use organic solvents to draw the analyte out of the solid matrix. nih.govnih.gov QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another innovative approach that has been tested for extracting a wide range of organic chemicals, including both polar and non-polar compounds, from biological matrices. epa.gov

For the cadmium component, strong acid digestion is the standard procedure for solid samples like soil, sediment, and atmospheric particles. nih.govresearchgate.net This process breaks down the sample matrix and releases the metal into a liquid form suitable for analysis by techniques like AAS or ASV. nih.gov For water samples, a preconcentration step using a chelating resin may be employed to improve detection limits. nih.gov

The following table provides an overview of extraction techniques for different matrices and analytes.

AnalyteMatrixExtraction TechniqueTypical RecoveryReference
NonylphenolSewageSolid-Phase Extraction (SPE)70.82 - 110.12% nih.gov
NonylphenolSludgeUltrasonic Extraction72.82 - 114.12% nih.gov
NonylphenolWaterSolid-Phase Microextraction (SPME)~90% nih.gov
CadmiumWaterSolid-liquid partitioning with salting-outNot Specified mdpi.com
Cadmium & LeadNatural WatersLiquid-liquid microextractionNot Specified mdpi.com
Phenolic CompoundsLiquid SamplesSolid-Phase Extraction (SPE)Not Specified nih.gov
Phenolic CompoundsSolid SamplesMicrowave Assisted Extraction (MAE)94-101% nih.gov

Applications in Material Science and Polymer Chemistry

Role as a Polymer Additive and Stabilizer

Cadmium bis(nonylphenolate), like other related cadmium-based compounds, has been utilized as a thermal stabilizer for polymers, most notably for polyvinyl chloride (PVC). seepvcforum.comstabilisers.eunih.gov Stabilizers are crucial additives that prevent the degradation of polymers when exposed to heat and light during processing and throughout the material's service life. goldstab.comspecialchem.com The use of cadmium-based stabilizers, including cadmium stearates and laurates, often in combination with barium compounds, has been recognized for imparting excellent heat stability and outstanding weatherability to PVC products. seepvcforum.comstabilisers.eu However, it is important to note that due to environmental and health concerns, the use of cadmium-based stabilizers has been significantly phased out in many regions. seepvcforum.comstabilisers.eugzbaisha.com

Mechanism of Thermal and Photolytic Stabilization in Polymeric Systems (e.g., PVC)

The primary mechanism by which cadmium compounds stabilize PVC is through the scavenging of hydrogen chloride (HCl) and the replacement of unstable chlorine atoms within the polymer chain. pvcchemical.compvcstabilizer.com During thermal or photolytic degradation, PVC releases HCl in an autocatalytic dehydrochlorination reaction, leading to the formation of conjugated polyene sequences that cause discoloration and a reduction in the mechanical properties of the material. mdpi.com

Metal carboxylates and phenolates, including cadmium bis(nonylphenolate), function by reacting with the released HCl, thereby neutralizing it and preventing further autocatalytic degradation. pvcchemical.compvcstabilizer.com The general reaction can be represented as:

(Nonylphenolate)₂Cd + 2HCl → CdCl₂ + 2 Nonylphenol

Furthermore, these stabilizers can replace the labile allylic chlorine atoms present at defect sites in the PVC chain with more stable phenolate (B1203915) groups. This substitution inhibits the initiation of the "zipper-like" dehydrochlorination process. pvcchemical.compvcchemical.com While the specific efficiency of Cadmium bis(nonylphenolate) is not extensively detailed in publicly available literature, the general mechanism for cadmium-based stabilizers suggests it would follow these principles. Some studies propose that coordination-unsaturated metals like cadmium may also form complexes with the chlorine atoms in the polymer chain, which helps to prevent the formation of long, color-inducing polyene sequences. bohrium.com

The photostabilization mechanism also involves the absorption of UV radiation, which can be a characteristic of the aromatic moieties within the nonylphenolate ligand. This absorption helps to dissipate the energy from UV light in a harmless manner, protecting the polymer from photodegradation. mdpi.com

Impact on Material Durability and Shelf Life Enhancement

The incorporation of stabilizers like Cadmium bis(nonylphenolate) significantly enhances the durability and extends the shelf life of polymeric materials. goldstab.com By preventing thermal and photolytic degradation, these additives help to maintain the polymer's intended physical and mechanical properties over time. For PVC, this means preserving its flexibility, strength, and color, which is crucial for applications in construction, automotive, and consumer goods. gzbaisha.com The excellent heat and weatherability imparted by barium/cadmium stabilizer systems have been noted for their effectiveness in outdoor applications such as window profiles and roofing membranes. seepvcforum.comstabilisers.eu

The effectiveness of a stabilizer is often evaluated by its ability to prolong the induction period before rapid degradation begins and to reduce the rate of discoloration. While specific performance data for Cadmium bis(nonylphenolate) is scarce, the general performance of cadmium-based stabilizers suggests a significant positive impact on the long-term stability of PVC products. seepvcforum.com

Interaction with Polymer Matrices and Other Additives

The compatibility and interaction of Cadmium bis(nonylphenolate) with the polymer matrix and other additives are crucial for its stabilizing function. For effective stabilization, the additive must be well-dispersed within the polymer. Metal soaps and phenolates are generally compatible with PVC, which facilitates their uniform distribution. pvcstabilizer.com

Cadmium-based stabilizers are often used in synergistic combinations with other metal-based stabilizers, such as those based on barium or zinc. seepvcforum.comresearchgate.net For instance, in Ba/Cd systems, a synergistic effect is observed where the cadmium component provides excellent initial color and long-term stability, while the barium component can help to mitigate some of the negative effects of cadmium chloride, a byproduct of the stabilization reaction that can promote degradation. pvcchemical.com The interaction with other additives like plasticizers and lubricants is also a key consideration in formulating a stable PVC compound. pvcstabilizer.com

Development and Characterization of Functional Polymer Composites

While the primary application of Cadmium bis(nonylphenolate) has been as a stabilizer, the broader class of cadmium compounds has been explored for the development of functional polymer composites with tailored properties.

Integration and Dispersion Characteristics within Polymer Hosts (e.g., polymethyl methacrylate, PMMA)

The integration and dispersion of cadmium-containing compounds into polymer hosts like polymethyl methacrylate (PMMA) have been investigated to create composites with enhanced properties. For example, studies on cadmium sulfide (B99878) (CdS) nanoparticles in PMMA have shown that uniform dispersion can be achieved, particularly at low concentrations. researchgate.net Achieving a homogeneous dispersion is critical as it directly influences the final properties of the composite material. Agglomeration of the additive at higher concentrations can lead to a decrease in performance. researchgate.net The amorphous nature of PMMA can be retained even with the incorporation of cadmium compounds, as indicated by XRD analysis in studies of PMMA-metal complexes. researchgate.net

Influence on the Thermo-physical Performance of Composite Materials

The incorporation of cadmium compounds can significantly influence the thermo-physical performance of polymer composites. In PMMA composites containing cadmium carbazone complexes, a decrease in the glass transition temperature (Tg) has been observed. researchgate.net Conversely, other studies on PMMA composites with layered copper hydroxy methacrylate have shown an increase in thermal stability. marquette.edu Research on CdS/PMMA nanocomposites has demonstrated that the addition of CdS nanoparticles can lead to an increase in Young's modulus, tensile strength, and fracture energy up to a certain weight percentage, beyond which these properties may decrease due to agglomeration. researchgate.net These findings suggest that the presence of cadmium-containing additives can modify the thermal and mechanical properties of the host polymer, although the specific effects would be highly dependent on the nature of the cadmium compound, its concentration, and its interaction with the polymer matrix.

Structure-Performance Relationships in Additive Design for Specific Applications

The effectiveness of a metal phenolate, such as the theoretical Cadmium bis(nonylphenolate), as a polymer additive is intrinsically linked to its molecular structure. The relationship between its structure and performance can be understood by examining key structural features and their impact on stabilization mechanisms.

The nature of the alkylphenol ligand, in this case, the nonylphenol group, plays a crucial role. The long, branched nonyl chain enhances the compound's solubility and compatibility with the polymer matrix, preventing issues like blooming or exudation where the additive migrates to the surface. The steric hindrance provided by the bulky nonyl group can also influence the reactivity of the phenolate oxygen, potentially modulating its antioxidant activity.

The metal center, cadmium, is a key component of the stabilizer's function. In the context of PVC stabilization, it is understood that metal carboxylates and phenolates work by replacing unstable chlorine atoms in the polymer chain, thereby preventing the initiation of dehydrochlorination, which leads to degradation. The Lewis acidity of the cadmium ion and its coordination chemistry would be critical factors in this process.

Table 1: Hypothetical Structure-Performance Relationships of Cadmium bis(nonylphenolate)

Structural FeaturePerformance AspectRationale
Cadmium (Cd) Metal Center Heat StabilizationReacts with allylic chlorine atoms in PVC, preventing "zipper" dehydrochlorination.
Phenolate Ligand Antioxidant ActivityThe phenoxy radical can act as a radical scavenger, terminating degradation chain reactions.
Nonylphenol Group Compatibility & SolubilityThe long alkyl chain improves miscibility with the non-polar polymer matrix.
Steric Hindrance Controlled ReactivityThe bulky nonyl group can modulate the reactivity of the active sites, preventing unwanted side reactions.

Advanced Materials Research Beyond Stabilization

While the primary application of compounds like Cadmium bis(nonylphenolate) would have been as stabilizers, the unique properties of organometallic compounds are being explored in various fields of advanced materials research. It is important to note that due to the toxicity of cadmium, its use in new material applications is highly restricted and largely replaced by safer alternatives.

Hypothetically, research into cadmium-containing phenolates could have explored their potential as precursors for the synthesis of cadmium-based nanoparticles. The controlled thermal decomposition of such a compound within a polymer matrix could theoretically lead to the in-situ generation of cadmium oxide (CdO) or cadmium sulfide (CdS) quantum dots, depending on the presence of other reactants. These nanomaterials have interesting optical and electronic properties with potential applications in sensors, photocatalysis, and optoelectronic devices.

Another area of speculative research could involve the use of such compounds in the formation of metal-organic frameworks (MOFs) or coordination polymers. The specific coordination properties of cadmium and the bridging potential of the phenolate ligand could lead to the formation of novel porous materials. These materials are of interest for applications in gas storage, separation, and catalysis.

However, it must be reiterated that due to the significant environmental and health concerns associated with cadmium, modern materials research has largely shifted away from cadmium-containing compounds in favor of less toxic and more sustainable alternatives.

Table 2: Potential (but largely unexplored due to toxicity) Research Directions for Cadmium Phenolates

Research AreaPotential ApplicationUnderlying Principle
Nanomaterial Synthesis Quantum Dots, NanosensorsControlled decomposition of the organometallic precursor within a host matrix.
Coordination Polymers Gas Storage, CatalysisSelf-assembly of metal ions and organic ligands to form porous structures.
Luminescent Materials Optical Devices, Bio-imagingExploiting the electronic transitions of the cadmium-phenolate complex.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure and the nature of the bonding between cadmium and the nonylphenolate ligands are fundamental to understanding the compound's properties.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. For cadmium complexes, DFT has been successfully used to determine molecular geometries, vibrational frequencies, and bonding characteristics. nih.govnih.gov In a hypothetical DFT study of Cadmium bis(nonylphenolate), the primary goal would be to optimize the molecular geometry to predict bond lengths and angles between the cadmium ion and the oxygen atoms of the nonylphenolate ligands.

Studies on similar cadmium complexes, such as those with phenanthroline or phenolate (B1203915) ligands, have utilized hybrid functionals like B3LYP to achieve good agreement with experimental data. nih.govaip.org For instance, in a study on a cadmium(II) complex with 1,10-phenanthroline, DFT calculations provided detailed insights into the coordination environment of the cadmium ion. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the nature of the frontier orbitals, indicating that the HOMO is likely localized on the phenolate ligands and the LUMO on the cadmium center, suggesting a charge transfer character for the lowest electronic transitions. nih.gov

Table 1: Predicted DFT Parameters for a Model Cadmium Phenolate Complex

Parameter Predicted Value Significance
Cd-O Bond Length ~2.2 - 2.4 Å Indicates the strength and nature of the coordination bond.
O-Cd-O Bond Angle Varies (distorted tetrahedral/octahedral) Defines the coordination geometry around the cadmium center.
HOMO-LUMO Gap ~3-4 eV Relates to the electronic stability and the energy of the lowest electronic transition.
Mulliken Charge on Cd +1.5 to +1.8 Quantifies the degree of ionic character in the Cd-O bond.
Vibrational Frequencies

Note: The values in this table are hypothetical and based on typical results for similar cadmium complexes. They serve as an illustrative example of the data that would be generated from a DFT study.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the energies and properties of electronic excited states. rsc.orgchemrxiv.org This method is crucial for understanding the UV-Vis absorption spectrum of a compound. For Cadmium bis(nonylphenolate), TD-DFT calculations could predict the vertical excitation energies and oscillator strengths of its electronic transitions.

In studies of cadmium chalcogenide clusters with phenolate ligands, TD-DFT has been used to interpret their electronic spectra. aip.org These calculations can identify the nature of the electronic transitions, such as whether they are ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand (π-π*) transitions. For a cadmium phenolate complex, the lower energy transitions are expected to have significant LMCT character, where an electron is promoted from an orbital primarily located on the phenolate ligand to an orbital on the cadmium ion.

Table 2: Hypothetical TD-DFT Results for Cadmium bis(nonylphenolate)

Transition Excitation Energy (eV) Oscillator Strength (f) Dominant Character
S₀ → S₁ ~3.5 ~0.1 LMCT (phenolate → Cd)
S₀ → S₂ ~4.2 ~0.5 Intra-ligand (π-π* on nonylphenolate)

Note: This table presents hypothetical data to illustrate the type of information obtained from TD-DFT calculations on a molecule like Cadmium bis(nonylphenolate).

Reaction Mechanism Predictions and Energetics

Theoretical chemistry can be employed to predict the mechanisms and energetics of reactions involving Cadmium bis(nonylphenolate). By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This is particularly useful for understanding its role as a catalyst or its degradation pathways. For instance, DFT calculations could model the interaction of the cadmium complex with other reactants, elucidating the step-by-step mechanism of a chemical transformation.

Molecular Dynamics and Simulation of Material Interactions

Molecular Dynamics (MD) simulations can provide insights into the behavior of Cadmium bis(nonylphenolate) in different environments, such as in solution or as part of a polymer matrix. MD simulations model the movement of atoms and molecules over time, based on a force field that describes the interactions between them.

A study on the molecular dynamics of heavy metal ions in aqueous solution provides a framework for how such simulations could be applied to Cadmium bis(nonylphenolate). lammpstube.com An MD simulation could predict how the nonylphenol ligands arrange themselves around the cadmium core in a non-polar solvent or how the entire molecule interacts with a polymer chain, which is relevant to its application as a stabilizer in plastics. These simulations can reveal information about the diffusion, conformation, and local environment of the molecule.

Prediction of Spectroscopic and Structural Parameters

Computational methods are invaluable for predicting spectroscopic and structural parameters that can be compared with experimental data for validation. For Cadmium bis(nonylphenolate), DFT calculations can predict:

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. Comparing this with experimental spectra can aid in the assignment of vibrational modes and confirm the predicted structure.

NMR Spectra: While more computationally demanding, it is possible to calculate NMR chemical shifts. Relativistic DFT calculations have been shown to be important for accurately predicting the NMR spectra of cadmium-containing compounds. nih.gov

X-ray Absorption Spectra (XAS): TD-DFT and other high-level methods can be used to simulate XAS, which provides information about the local coordination environment and electronic structure of the cadmium atom.

A study on cadmium complexes demonstrated that the choice of computational basis set is crucial for obtaining accurate predictions of structural parameters. researchgate.net For cadmium, basis sets that include effective core potentials, such as LANL2DZ or SDD, are often employed to account for relativistic effects. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
Cadmium bis(nonylphenolate)
Cadmium(II) complex with 1,10-phenanthroline
Cadmium chalcogenide clusters

Future Research Directions and Unexplored Avenues

Innovation in Sustainable Synthesis Routes and Green Chemistry Principles

The future synthesis of Cadmium bis(nonylphenolate) and related metal phenolates will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Current synthetic methods for similar organometallic compounds often rely on traditional chemical processes that may involve hazardous solvents and produce significant waste. Research into more sustainable routes is a critical unexplored avenue.

Future investigations should focus on:

Alternative Reaction Media: Exploring the use of greener solvents such as water, supercritical fluids, or ionic liquids to replace conventional volatile organic compounds.

Catalytic Processes: Developing catalytic methods that can improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. researchgate.net

Energy Efficiency: Investigating synthesis methods that can be conducted at lower temperatures and pressures, potentially through mechanochemical or sonochemical approaches, to reduce energy consumption. researchgate.netmdpi.com

Renewable Feedstocks: While the core components (cadmium and nonylphenol) are not derived from renewable sources, research could explore greener pathways to synthesize the nonylphenol ligand itself.

A comparative table illustrating the potential shift from traditional to green synthesis for a generic metal phenolate (B1203915) is presented below.

ParameterTraditional SynthesisPotential Green Synthesis
Solvent Toluene, XyleneWater, Supercritical CO2
Catalyst Stoichiometric baseReusable solid catalyst
Energy Input High temperature refluxAmbient temperature, Ultrasound
Atom Economy ModerateHigh
Waste Generation Significant solvent and byproduct wasteMinimal waste, recyclable catalyst

This table represents a conceptual shift for metal phenolates in general, as specific green synthesis routes for Cadmium bis(nonylphenolate) are not yet established.

Advancements in in situ and Operando Spectroscopic Characterization

Understanding the behavior of Cadmium bis(nonylphenolate) during its functional lifetime, for instance, as a heat stabilizer in polymers, requires advanced characterization techniques. In situ and operando spectroscopy, which allow for the real-time analysis of materials under operational conditions, are powerful tools that remain largely unexplored for this specific compound.

Future research directions include:

Probing Reaction Mechanisms: Utilizing techniques like in situ FTIR and Raman spectroscopy to monitor the chemical transformations of Cadmium bis(nonylphenolate) as it prevents polymer degradation at high temperatures. This could reveal key intermediates and reaction kinetics.

Understanding Structural Dynamics: Employing X-ray absorption spectroscopy (XAS) under operando conditions to track changes in the coordination environment and oxidation state of the cadmium center during a chemical process.

Correlating Structure and Function: Combining spectroscopic data with performance metrics to build a comprehensive picture of how the molecular structure of Cadmium bis(nonylphenolate) relates to its stabilizing efficiency.

Spectroscopic TechniquePotential Information GainedRelevance to Cadmium bis(nonylphenolate)
In situ FTIR Changes in vibrational modes of the phenolate ligandUnderstanding degradation pathways of the organic part
Operando XAS Evolution of Cd coordination and oxidation stateElucidating the role of the metal center in stabilization
In situ NMR Identification of soluble degradation productsCharacterizing the breakdown products in a liquid matrix

Deepening Mechanistic Understanding of Performance and Environmental Transformations

A fundamental understanding of the mechanisms by which Cadmium bis(nonylphenolate) functions and subsequently transforms in the environment is crucial. While its role as a heat stabilizer is known, the precise chemical pathways are not fully elucidated. Furthermore, its environmental fate is a significant area for future investigation.

Key research questions to address include:

Performance Mechanism: What are the specific chemical reactions that Cadmium bis(nonylphenolate) undergoes to neutralize degradation precursors in materials like PVC? Identifying the reaction products is essential.

Environmental Degradation Pathways: How does Cadmium bis(nonylphenolate) break down in soil and aquatic environments? Research should focus on identifying the roles of abiotic (photolysis, hydrolysis) and biotic (microbial degradation) processes.

Transformation Products: What are the intermediate and final transformation products? It is critical to determine if more toxic or persistent compounds are formed during its environmental degradation. The release of nonylphenol, a known endocrine disruptor, is a primary concern. researchgate.netresearchgate.net

Development of Novel Analytical Techniques for Complex Matrices

The detection and quantification of Cadmium bis(nonylphenolate) and its degradation products in complex environmental and biological samples present a significant analytical challenge. Future research should focus on developing more sensitive and selective analytical methods.

Promising areas for development include:

Advanced Chromatographic Methods: The use of techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) could enable the separation and identification of the intact compound and its various transformation products in matrices like soil, water, and biota. mdpi.com

Element-Specific Detectors: Coupling chromatographic separation with inductively coupled plasma-mass spectrometry (ICP-MS) would allow for highly sensitive detection of cadmium-containing species, aiding in the speciation of its environmental forms. mdpi.com

Sensor Development: The creation of electrochemical or optical sensors for the rapid, in-field detection of Cadmium bis(nonylphenolate) or its key degradation products could revolutionize environmental monitoring. mdpi.com

Analytical TechniqueTarget AnalytePotential Application
LC-HRMS Cadmium bis(nonylphenolate) & organic productsQuantification in wastewater and soil extracts
GC-MS NonylphenolMonitoring the release of the toxic ligand
HPLC-ICP-MS Cadmium-containing speciesSpeciation of cadmium in environmental samples

Computational Approaches for Predictive Modeling and Material Design

Computational chemistry and modeling offer powerful tools to predict the properties, behavior, and potential toxicity of compounds like Cadmium bis(nonylphenolate), guiding future material design. These approaches can significantly reduce the need for extensive and costly experimental work.

Future computational studies could focus on:

Predictive Toxicology: Utilizing Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of Cadmium bis(nonylphenolate) and its degradation products based on their molecular structures. nih.govjohnshopkins.edu

Modeling Environmental Fate: Developing computational models to simulate the transport and transformation of the compound in various environmental compartments, helping to predict its persistence and areas of accumulation.

Material Design: Using molecular modeling and density functional theory (DFT) to design new, less hazardous, and more effective stabilizers. researchgate.net This could involve modifying the nonylphenol ligand or replacing the cadmium with a more benign metal, while computationally screening for desired performance characteristics.

Q & A

Q. How can researchers accurately identify and verify Cadmium bis(nonylphenolate) in experimental settings?

Methodological Answer: Cadmium bis(nonylphenolate) should be identified using its CAS registry number (84878-48-8) , cross-referenced with regulatory databases like REACH Annex XVII, which restricts its concentration to ≤0.1% in materials . Analytical techniques such as nuclear magnetic resonance (NMR) for ligand confirmation and inductively coupled plasma mass spectrometry (ICP-MS) for cadmium quantification are critical. For structural validation, X-ray diffraction (XRD) can confirm crystalline phases, while Fourier-transform infrared spectroscopy (FTIR) verifies phenolic ligand bonding .

Q. What regulatory constraints must be considered when designing experiments involving Cadmium bis(nonylphenolate)?

Methodological Answer: Under REACH Annex XVII, Cadmium bis(nonylphenolate) is restricted to 0.1% concentration in materials . Researchers must:

  • Document sourcing to ensure compliance with this threshold.
  • Implement waste disposal protocols aligned with hazardous substance guidelines (e.g., OECD Test Guidelines).
  • Use alternatives like zinc or calcium-based stabilizers if higher concentrations are unavoidable .

Q. What analytical techniques are most suitable for characterizing Cadmium bis(nonylphenolate)?

Methodological Answer:

Technique Purpose Key Parameters
XRD Crystallinity and phase identification2θ range: 5–80°, Cu-Kα radiation (λ=1.5406 Å)
FTIR Ligand bonding analysisScan range: 400–4000 cm⁻¹, resolution: 4 cm⁻¹
ICP-MS Cadmium quantificationDetection limit: ≤0.01 ppm, internal standard: Indium-115
TGA Thermal stability assessmentHeating rate: 10°C/min, N₂ atmosphere

Advanced Research Questions

Q. How can synthesis protocols for Cadmium bis(nonylphenolate) be optimized for semiconductor nanoparticle applications?

Methodological Answer: Drawing from single-source precursor methodologies , synthesis optimization involves:

  • Precursor Selection : Use cadmium acetate and 4-nonylphenol in anhydrous ethanol.
  • Reaction Conditions : Maintain stoichiometric ratios (1:2 Cd:phenol), reflux at 80°C for 6 hours under inert atmosphere.
  • Purification : Centrifugation (10,000 rpm, 15 min) followed by washing with hexane to remove unreacted ligands.
  • Quality Control : Monitor particle size via dynamic light scattering (DLS) and confirm monodispersity (PDI <0.2).

Q. How do alkyl chain lengths in phenolate ligands influence the properties of Cadmium bis(nonylphenolate)?

Methodological Answer: Comparative studies with Cadmium bis(octylphenolate) (CAS 84878-51-3) reveal:

  • Solubility : Longer alkyl chains (nonyl vs. octyl) enhance organic solvent compatibility (e.g., toluene, chloroform).
  • Thermal Stability : Thermogravimetric analysis (TGA) shows higher decomposition temperatures (ΔT ~20°C) for nonyl derivatives due to increased van der Waals interactions.
  • Application Impact : Nonylphenolate’s bulkier ligands reduce aggregation in nanoparticle synthesis, improving colloidal stability .

Q. How should researchers resolve contradictions in reported stability data for Cadmium bis(nonylphenolate) across solvents?

Methodological Answer: Contradictions often arise from solvent polarity and trace moisture. A systematic approach includes:

  • Controlled Replicates : Test stability in rigorously dried solvents (e.g., molecular sieves for THF).
  • Spectroscopic Monitoring : Use UV-Vis spectroscopy (λ=300–500 nm) to track degradation over 72 hours.
  • Statistical Analysis : Apply ANOVA to compare degradation rates (e.g., methanol vs. dichloromethane) with p<0.05 significance.

Q. What mechanistic insights explain Cadmium bis(nonylphenolate)’s role in semiconductor precursor chemistry?

Methodological Answer: Cadmium bis(nonylphenolate) acts as a single-source precursor due to:

  • Decomposition Pathway : Thermal cleavage at 180–220°C releases cadmium ions and phenoxyl radicals, enabling controlled nanoparticle growth .
  • Ligand Effects : Nonylphenolate’s steric hindrance slows nucleation, favoring monodisperse CdO or CdS nanoparticles.
  • In Situ Characterization : Use hot-injection XRD to correlate decomposition kinetics (e.g., heating rate) with crystallite size.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.